Potassium octadecanoate-2,2-D2

Description

BenchChem offers high-quality Potassium octadecanoate-2,2-D2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium octadecanoate-2,2-D2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

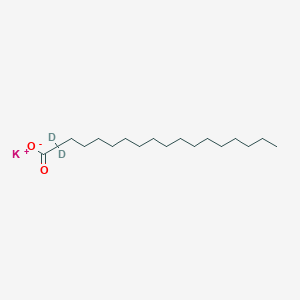

potassium;2,2-dideuteriooctadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1/i17D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBFRLKBEIFNQU-LDSOZFSUSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCCCCC)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35KO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Potassium Octadecanoate-2,2-D2

Physicochemical Properties, Metabolic Stability, and Analytical Applications[1][2]

Part 1: Executive Summary

Potassium Octadecanoate-2,2-D2 (Potassium Stearate-2,2-d2) is the potassium salt of stearic acid, isotopically labeled with two deuterium atoms at the alpha-carbon (C2) position.[1][2] Beyond its utility as a high-purity internal standard for mass spectrometry, this compound serves as a critical probe for investigating fatty acid metabolism.[2]

The substitution of hydrogen with deuterium at the C2 position introduces a Kinetic Isotope Effect (KIE) that specifically targets the initial step of mitochondrial

This guide provides a comprehensive technical analysis of the compound’s properties, handling protocols for biological assays, and its mechanistic role in drug development and lipidomics.[2]

Part 2: Chemical Identity & Structure[4]

Compound Name: Potassium Octadecanoate-2,2-d2

Synonyms: Potassium Stearate-2,2-d2; Octadecanoic acid-2,2-d2 potassium salt

CAS Number (Salt): 352438-86-9

CAS Number (Parent Acid): 19905-58-9

Molecular Formula:

Structural Visualization

The following diagram illustrates the molecular structure, highlighting the critical deuterium substitution at the alpha-carbon (C2) adjacent to the carboxylate group.[1][2]

Caption: Structural representation highlighting the C2 alpha-carbon deuteration, the site of Acyl-CoA Dehydrogenase activity.

Part 3: Physicochemical Properties[1][3]

Understanding the physical behavior of Potassium Octadecanoate-2,2-D2 is essential for preparing stable stock solutions and preventing experimental artifacts such as precipitation or micellar aggregation.[2]

| Property | Value/Description | Technical Insight |

| Solubility | Soluble in hot water (>50°C), Ethanol, Methanol.[1] | Insoluble in cold water due to the "Krafft Point" of stearates.[1][2] Solutions must be heated to clarify. |

| Krafft Point | ~35–40 °C | Below this temperature, the solubility of the monomer drops drastically, leading to precipitation.[1] |

| CMC | ~0.45 mM (at 50°C) | Critical Micelle Concentration.[1][2] Above this concentration, the salt forms micelles.[2] For monomeric delivery to cells, use BSA conjugation (see Protocol A).[2] |

| Appearance | White crystalline powder | Hygroscopic; store in a desiccator.[1][2] |

| pKa (Acid) | ~4.75 | At physiological pH (7.4), it exists almost entirely as the ionized carboxylate anion.[1][2] |

Expert Note on Stability: The deuterium label at C2 is stable under neutral and acidic conditions.[2] However, exchange with solvent protons can occur under strong basic conditions (pH > 12) at elevated temperatures .[2] Avoid prolonged exposure to hot alkaline solutions to maintain isotopic integrity.[2]

Part 4: Biological & Metabolic Implications[1][4]

The primary utility of Potassium Octadecanoate-2,2-D2 in drug discovery lies in its resistance to the initial step of mitochondrial

1. The Deuterium Kinetic Isotope Effect (KIE)

The rate-limiting step in the

-

Mechanism: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of deuterium.[2]

-

Result: Breaking the C-D bond requires more activation energy.[2] This results in a primary KIE (

) typically ranging from 2 to 6.[1][2] -

Application: By comparing the oxidation rate of unlabeled stearate vs. stearate-2,2-d2, researchers can determine if the dehydrogenation step is rate-limiting in a specific disease model or drug treatment.[1]

2. Metabolic Pathway Blockade

The following diagram illustrates how the C2-deuteration acts as a "metabolic brake."

Caption: Deuterium at C2 increases the activation energy for Acyl-CoA Dehydrogenase, significantly slowing the conversion to trans-Enoyl-CoA.[1]

Part 5: Experimental Protocols

Protocol A: Preparation of BSA-Conjugated Stock (For Cell Culture)

Purpose: Free fatty acids are toxic to cells and insoluble in media.[1][2] Conjugation to Fatty Acid Free (FAF) Bovine Serum Albumin (BSA) at a molar ratio of ~4:1 to 6:1 renders them soluble and physiologically available.[1][2]

-

Reagents:

-

Procedure:

-

Step 1 (Fatty Acid Solution): Dissolve Potassium Octadecanoate-2,2-D2 in hot water (70°C) to create a 20 mM clear stock solution.[1][2] Note: If the solution is cloudy, the temperature is below the Krafft point.[1]

-

Step 2 (BSA Solution): Prepare a 2.4 mM BSA solution in 150 mM NaCl at 37°C. Filter sterilize (0.22 µm).

-

Step 3 (Conjugation): While stirring the BSA solution at 37°C, slowly add the hot fatty acid solution dropwise.

-

Step 4 (Equilibration): Stir at 37°C for 30–60 minutes until optically clear.

-

Step 5 (Storage): Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.

-

Protocol B: Internal Standard for Lipidomics (LC-MS/MS)

Purpose: Use as a surrogate to quantify endogenous stearic acid.[1][2]

-

Stock Preparation:

-

Dissolve 1 mg of Potassium Octadecanoate-2,2-D2 in 1 mL of Methanol/Chloroform (1:1).

-

-

Sample Extraction (Bligh & Dyer modified):

-

Analysis:

Part 6: Safety & Handling

-

Hazards: Causes skin irritation and serious eye irritation (H315, H319).[2]

-

Inhalation: May cause respiratory irritation.[2][5] Handle powder in a fume hood.

-

Storage: Store at room temperature or 4°C in a tightly sealed container. Hygroscopic nature requires protection from moisture to ensure accurate weighing.[2]

Part 7: References

-

Miyazawa, T., et al. (2019).[2] "Kinetic Isotope Effects in the Oxidation of Polyunsaturated Fatty Acids." Journal of Lipid Research.[2] (Contextual grounding on KIE in lipids).

-

Small, D. M. (1986).[2] The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Plenum Press.[2] (Authoritative source on Krafft points and fatty acid solubility).

-

PubChem. (2023).[1][2] Potassium Stearate Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

Sources

Technical Guide: Synthesis and Characterization of Deuterated Potassium Stearate (Potassium Stearate-d35)

Part 1: Core Directive & Strategic Analysis

Executive Summary

Deuterated potassium stearate (Potassium Octadecanoate-d35) is a critical isotopologue used primarily in structural biology and soft matter physics. Its primary utility lies in Small-Angle Neutron Scattering (SANS) and Solid-State NMR , where the large scattering length density difference between hydrogen (

This guide details the precision synthesis of Potassium Stearate-d35 via the stoichiometric saponification of Stearic Acid-d35. Unlike standard soap manufacturing, this protocol prioritizes isotopic integrity, anhydrous isolation, and the elimination of residual free acid, which can destabilize model membrane systems.

The Isotope Effect in Amphiphiles

Before synthesis, one must account for the Deuterium Isotope Effect . The substitution of H with D increases the mass of the alkyl tail and slightly alters the bond lengths and vibrational frequencies (C-D bonds are shorter and stronger than C-H).

-

CMC Shift: The Critical Micelle Concentration (CMC) of deuterated surfactants is typically lower than their hydrogenated counterparts due to the slightly increased hydrophobicity of the C-D chains.

-

Phase Transition: The chain melting temperature (

) may shift by 0.5–1.0 °C.

Part 2: Synthesis Protocol

Retrosynthetic Logic

The synthesis is a neutralization reaction.[2] The challenge is not the chemistry, but the stoichiometry and purification . Excess KOH leads to alkaline hydrolysis of biological samples later; excess fatty acid leads to phase separation in membrane studies.

Reaction Scheme:

Materials & Reagents

| Component | Specification | Purpose |

| Stearic Acid-d35 | >98% D-atom enrichment, >99% chemical purity | Precursor.[2][3] (CAS: 17660-51-4) |

| Potassium Hydroxide (KOH) | Semiconductor Grade (99.99%), Pellets | Base source. Avoid technical grade to minimize metal contaminants. |

| Methanol (MeOH) | Anhydrous, >99.8% | Solvent. (Note: MeOD is optional but recommended for ultra-high fidelity to prevent trace |

| Ethanol | Absolute | Recrystallization solvent. |

Step-by-Step Protocol

Step 1: Pre-Calibration of KOH

KOH pellets are hygroscopic and rapidly absorb atmospheric CO

-

Prepare a ~1 M stock solution of KOH in anhydrous methanol.

-

Titrate three aliquots of this stock against a primary standard (e.g., Potassium Hydrogen Phthalate - KHP) using phenolphthalein or a pH meter.

-

Calculate the exact molarity (

) to 4 significant figures.

Step 2: Saponification

-

Dissolution: Weigh Stearic Acid-d35 (

) into a round-bottom flask. Add anhydrous methanol (approx. 10 mL per gram of acid). Warm to 50°C to dissolve. -

Neutralization: Add the calculated volume of KOH/MeOH stock (

).-

Critical: Add exactly 1.00 equivalents. Do not add excess.

-

-

Reflux: Attach a condenser and reflux the mixture at 65°C for 30 minutes. The solution should remain clear.

-

Observation: If turbidity appears, it suggests the presence of K

CO

-

Step 3: Isolation

-

Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. A white solid will form.

-

Drying: Dry the crude solid in a vacuum oven at 60°C for 4 hours to remove bulk methanol.

Step 4: Recrystallization (Purification)

-

Dissolve the crude Potassium Stearate-d35 in the minimum amount of boiling absolute ethanol.

-

Allow the solution to cool slowly to room temperature, then to 4°C.

-

Filter the white, lustrous crystals under vacuum (Schlenk line preferred to avoid moisture uptake).

-

Wash with cold, anhydrous ethanol.

Step 5: Final Drying

Potassium stearate is hygroscopic.

-

Dry under high vacuum (<0.1 mbar) at 80°C for 24 hours.

-

Store immediately in a desiccator or glovebox under Argon.

Part 3: Characterization & Validation

Analytical Metrics

To validate the synthesis, compare the product against the precursor.

| Technique | Stearic Acid-d35 (Precursor) | Potassium Stearate-d35 (Product) | Diagnostic Feature |

| FT-IR | Disappearance of carboxylic acid dimer peak; appearance of carboxylate anion. | ||

| FT-IR | C-D stretch ~2190, 2090 cm | C-D stretch ~2190, 2090 cm | Confirms deuterium integrity (C-H stretch at 2850-2920 cm |

| 1H NMR | Broad -COOH peak ~11-12 ppm | Absent | Confirms removal of acidic proton. |

| Solubility | Insoluble in water | Soluble in warm water (micelles) | Confirms salt formation. |

Workflow Visualization

The following diagram illustrates the critical path for synthesis and validation.

Figure 1: Critical path workflow for the synthesis of high-purity Potassium Stearate-d35.

Part 4: Applications in Research

Contrast Variation in SANS

In neutron scattering, the scattering length density (SLD) of hydrogen is negative (

-

Experiment: By mixing H

O and D -

Role of K-Stearate-d35: Using deuterated lipid/surfactant renders the micelle "invisible" or "visible" against the solvent background, allowing researchers to resolve the structure of embedded proteins or drugs without interference from the surfactant shell.

Membrane Mimetic Logic

Figure 2: Primary research applications leveraging the isotopic properties of Potassium Stearate-d35.

Part 5: References

-

Preparation of Potassium Stearate . PrepChem. Retrieved from [Link]

-

Applications of Deuterium in Medicinal Chemistry . Journal of Medicinal Chemistry, 2019.[4] Retrieved from [Link]

-

Synthesis of Perdeuterated Linoleic Acid and Phospholipids . ResearchGate. Retrieved from [Link][5][6]

-

Effects of D2O and Deuteration on Biomembranes . ResearchGate. Retrieved from [Link]

-

Potassium Stearate Compound Summary . PubChem. Retrieved from [Link]

Sources

Technical Guide: Potassium Octadecanoate-2,2-D2 Molecular Structure

Executive Summary

Potassium octadecanoate-2,2-D2 (Potassium Stearate-d2) is a precision-engineered isotopologue of the common surfactant potassium stearate. Characterized by the selective substitution of protium with deuterium at the

Its primary utility lies in two domains: metabolic tracing , where the deuterium kinetic isotope effect (KIE) modulates enzymatic dehydrogenation rates, and structural biology , where it acts as a silent probe in

Molecular Architecture & Isotopic Physics[1]

Structural Specification

The molecule consists of an 18-carbon saturated chain. The hydrophilic headgroup is a carboxylate anion charge-balanced by a potassium cation. The defining feature is the isotopic labeling at the C2 position.

-

IUPAC Name: Potassium 2,2-dideuteriooctadecanoate

-

Chemical Formula:

-

Molecular Weight: 324.58 g/mol (Calculated based on

u) -

CAS Number (Free Acid): 19905-58-9 (Stearic acid-2,2-d2)[3][4]

The Deuterium Effect (C-D vs. C-H)

The substitution of Hydrogen (

-

Bond Length & Strength: The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point energy (ZPE).

- .

-

This makes the C2 position more resistant to radical abstraction and enzymatic cleavage.

-

Vibrational Frequency: The C-D stretching frequency (

) appears in a silent region of the IR spectrum, distinct from C-H stretches ( -

Quadrupolar Moment: Deuterium has a nuclear spin

, possessing a quadrupole moment. In solid-state NMR, the quadrupolar splitting of the C2-D bond provides direct information about the order parameter (

Visualization: Molecular Topology

The following diagram illustrates the linear structure and the specific deuteration site relative to the polar headgroup.

Physicochemical Profile

Critical Micelle Concentration (CMC)

Deuteration impacts the hydrophobicity of the tail. C-D bonds are slightly less polarizable than C-H bonds, making the deuterated chain effectively more hydrophobic.

-

Standard K-Stearate CMC:

( -

Deuterated Effect: Expect a marginally lower CMC (

) for the deuterated analog. This thermodynamic stability is crucial when using the molecule as a drug carrier, as it resists disassembly upon dilution in the bloodstream better than the protium analog.

Solubility Data

| Solvent | Condition | Solubility Status | Notes |

| Water | Insoluble | Forms crystalline suspension (Kraft point > RT). | |

| Water | Soluble | Forms clear micellar solution. | |

| Ethanol | Sparingly Soluble | -- | |

| Ethanol | Soluble | Ideal for recrystallization. | |

| Chloroform | Any | Insoluble | Insoluble due to ionic headgroup. |

Synthesis & Self-Validating Protocol

Objective: Synthesize Potassium Stearate-2,2-d2 via H/D exchange of Stearic Acid followed by neutralization.

Reaction Mechanism

The

-

Exchange:

-

Acidification:

-

Salt Formation:

Step-by-Step Protocol

Reagents: Stearic Acid (>98%),

-

H/D Exchange (The "Parr Bomb" Step):

-

Dissolve Stearic Acid in

containing excess NaOD (molar ratio 1:5). -

Seal in a stainless steel pressure vessel (Parr reactor).

-

Heat to 200°C for 24 hours . Why? High temperature is required to overcome the activation energy for enolization at the alpha position.

-

-

Isolation of Acid:

-

Cool to room temperature. The deuterated soap will be a solid cake.

-

Dissolve in hot water and acidify with dilute HCl to pH 2.

-

Extract the precipitated Stearic Acid-d2 with hexane or ethyl acetate.

-

Evaporate solvent.

-

-

Validation Checkpoint (NMR):

-

Take a

H-NMR in -

Pass Criteria: Disappearance of the triplet at

(

-

-

Salt Formation:

-

Dissolve the validated Stearic Acid-d2 in hot ethanol (

). -

Add stoichiometric KOH (1.0 eq) dropwise using phenolphthalein as an indicator (pink endpoint).

-

Cool to crystallize Potassium Octadecanoate-2,2-D2.

-

Filter and dry under vacuum.

-

Applications in Drug Development[1][7][8][9][10][11]

Metabolic Stability (The Kinetic Isotope Effect)

Fatty acids are metabolized via

-

Mechanism: Breaking a C-D bond requires significantly more energy than a C-H bond.

-

Result: Replacing C2-H with C2-D induces a Primary Kinetic Isotope Effect (KIE) ranging from

to -

Application: This slows down the degradation of the lipid tail. In drug formulation, if this lipid is used as an excipient or a lipid-drug conjugate, deuteration extends the circulating half-life (

) of the lipid carrier.

Membrane Dynamics Probe (Solid State NMR)

In liposomal drug delivery, understanding the fluidity of the carrier membrane is vital for predicting drug release rates.

-

Technique:

H-NMR (Deuterium NMR). -

Observable: The Quadrupolar Splitting (

). -

Insight: Since C2 is the "anchor" of the chain near the headgroup, its mobility is highly restricted. The

H signal provides a direct measurement of the Order Parameter (

References

-

Seelig, J. (1977). Deuterium magnetic resonance: theory and application to lipid membranes. Quarterly Reviews of Biophysics, 10(3), 353-418. Link

-

Blake, M. I., et al. (1975). Studies with deuterated drugs.[][7][8][9] Journal of Pharmaceutical Sciences, 64(3), 367-391. Link

-

Shao, L., & Hewitt, M. C. (2019). The kinetic isotope effect in the search for deuterated drugs.[] Drug Discovery Today, 24(11), 2139-2144. Link

- Small, D. M. (1986). The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Plenum Press.

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. chembk.com [chembk.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Stearic acid-2,2-d2 D 98atom 19905-58-9 [sigmaaldrich.com]

- 5. Stearic acid(57-11-4) 1H NMR [m.chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmse000485 Stearic Acid at BMRB [bmrb.io]

Technical Monograph: Potassium Octadecanoate-2,2-D2

Core Identity & Physicochemical Profile[1][2][3][4]

Potassium octadecanoate-2,2-D2 is the isotopically labeled potassium salt of stearic acid, where the two hydrogen atoms on the

Chemical Specifications

| Property | Specification |

| CAS Number | 352438-86-9 |

| Parent Acid CAS | 19905-58-9 (Stearic acid-2,2-d2) |

| Unlabeled Salt CAS | 593-29-3 (Potassium Stearate) |

| Chemical Formula | |

| Molecular Weight | ~324.58 g/mol (Calculated) |

| Isotopic Purity | Typically |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in hot water, ethanol; slightly soluble in cold water |

| pKa (Parent Acid) | ~4.75 (Carboxyl group) |

Structural Significance

The "2,2-D2" designation indicates labeling at the alpha-methylene group adjacent to the carboxylate head.

-

Structure:

-

Stability: The C-D bond is shorter and stronger than the C-H bond (Primary Kinetic Isotope Effect).[1] This position is strategically chosen to probe the initial step of

-oxidation (dehydrogenation at the

Synthesis & Preparation Protocol

While Potassium Octadecanoate-2,2-D2 is available commercially, researchers often prepare it in situ or in bulk from the more stable parent acid (Stearic acid-2,2-d2) to ensure fresh stoichiometry and minimize hydrolysis.[1]

Synthesis Workflow (Neutralization)[2][5]

The conversion relies on a stoichiometric neutralization of Stearic acid-2,2-d2 with Potassium Hydroxide (KOH) or Potassium Carbonate (

Reagents:

-

0.1 M Ethanolic KOH (Standardized)

-

Anhydrous Ethanol (Solvent)[1]

Protocol:

-

Dissolution: Dissolve 100 mg of Stearic acid-2,2-d2 in 10 mL of warm anhydrous ethanol (

). -

Titration/Neutralization: Add equimolar 0.1 M Ethanolic KOH dropwise while stirring. Use phenolphthalein as an indicator if not using MS-grade reagents, or calculate precise stoichiometry to avoid excess alkali.[1]

-

Crystallization: Cool the solution to

to precipitate the potassium salt. -

Purification: Filter the precipitate and wash with cold acetone to remove unreacted fatty acid.

-

Drying: Desiccate under vacuum over

to remove residual solvent and moisture.[1]

Synthesis Logic Diagram

Figure 1: Stoichiometric conversion of deuterated stearic acid to its potassium salt.

Applications in Drug Development & Metabolomics[2][5]

Quantitative Mass Spectrometry (LC-MS/GC-MS)

Potassium octadecanoate-2,2-D2 is the "gold standard" internal standard (IS) for quantifying stearate levels in biological matrices (plasma, tissue homogenates).[1]

-

Mechanism: It co-elutes (or elutes in close proximity) with endogenous stearate but is mass-shifted by +2 Da.[1]

-

Advantage: Corrects for ionization suppression/enhancement and extraction efficiency variances. The potassium salt form is water-soluble, making it easier to spike into aqueous biological samples (plasma/serum) compared to the free acid.[1]

Metabolic Flux Analysis (MFA)

In drug development targeting metabolic disorders (e.g., NASH, diabetes), this compound tracks fatty acid oxidation rates.[1] The deuterium label at C2 is released as DHO (deuterated water) during the first turn of the

-

Readout: Measurement of

or mono-deuterated water in the medium correlates directly to oxidation activity.[1]

Analytical Workflow: Internal Standard Protocol

Figure 2: Workflow for using Potassium Octadecanoate-2,2-D2 as an Internal Standard.

Handling, Stability, and Storage[1][5]

Hygroscopicity Management

Potassium salts of fatty acids (soaps) are inherently hygroscopic.[1] Absorption of atmospheric moisture leads to hydrolysis, reverting the salt back to the protonated acid and KOH, which can alter stoichiometry and mass spec response.[1]

-

Storage: Store in a tightly sealed vial under argon or nitrogen atmosphere.

-

Temperature:

is recommended for long-term stability to prevent oxidation of the alkyl chain (though stearate is saturated and relatively resistant, the salt form can be reactive).[1] -

Desiccation: Always equilibrate to room temperature in a desiccator before weighing to prevent condensation.

Solution Stability

-

Aqueous Solutions: Solutions in water are alkaline (pH > 9).[1] They are prone to precipitation if the pH drops (reforming the insoluble acid).[1]

-

Shelf Life: Aqueous stocks should be prepared fresh or aliquoted and frozen. Do not store dilute aqueous solutions in glass for prolonged periods due to potential alkali leaching; use polypropylene.[1]

References

-

PubChem. (2023).[1] Potassium Octadecanoate-D35 (Related Compound Structure Reference). Retrieved from [Link][1]

Sources

Navigating the Isotopic Landscape: A Technical Guide to the Physical State and Appearance of Deuterated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Deuterium in Fatty Acid Research

In the intricate world of lipidomics and drug development, precision is paramount. Deuterated fatty acids, where hydrogen atoms are strategically replaced by their heavier isotope, deuterium, have emerged as indispensable tools. This substitution, while seemingly minor, imparts a unique stability against oxidative degradation and provides a powerful spectroscopic handle for tracing metabolic pathways.[1] Understanding the fundamental physical properties of these labeled compounds is the bedrock upon which robust experimental design and accurate interpretation of results are built. This guide provides a comprehensive overview of the physical state and appearance of commonly used deuterated fatty acids, offering insights into the subtle yet significant impact of isotopic substitution.

The Isotopic Effect on Physical Properties: A Tale of Two Hydrogens

The replacement of protium (¹H) with deuterium (²H) introduces a change in mass and a slight alteration in bond length and vibrational energy. These subtle quantum-level differences manifest in macroscopic physical properties, most notably the melting point. It is a common assumption that deuterated lipids are physically identical to their protiated (non-deuterated) counterparts; however, experimental evidence reveals a nuanced reality.[2]

The General Principle: Weaker Intermolecular Forces

Scientific studies on deuterated phospholipids have demonstrated that deuteration of the acyl chains leads to a decrease in the gel-to-fluid phase transition temperature, which is analogous to the melting point for free fatty acids.[3][4] This phenomenon is attributed to a reduction in the strength of van der Waals interactions between the fatty acid chains. The C-D bond is slightly shorter and less polarizable than the C-H bond, leading to weaker intermolecular attractions. Consequently, less thermal energy is required to overcome these forces and transition the substance from a solid to a liquid state.

A Comparative Analysis of Common Fatty Acids

To provide a practical framework for researchers, this section details the physical state and appearance of deuterated and non-deuterated forms of three key fatty acids: palmitic acid, stearic acid, and oleic acid.

Saturated Fatty Acids: A Crystalline World

Saturated fatty acids, characterized by their straight hydrocarbon chains, readily pack into well-ordered crystalline lattices, resulting in a solid state at room temperature.

Palmitic Acid (C16:0)

-

Non-Deuterated Palmitic Acid: Appears as white crystals and has a melting point of approximately 62.9 °C.[5] At room temperature, it is a waxy solid.[6]

-

Palmitic Acid-d31 (CD₃(CD₂)₁₄COOH): This fully deuterated version is also a crystalline solid at room temperature.[7] While a precise melting point is not consistently reported in commercial technical data sheets, studies on deuterated phospholipids suggest a depression of the phase transition temperature by approximately 3.9 to 4.3 °C upon acyl chain deuteration.[2][4] Therefore, a melting point slightly lower than its non-deuterated counterpart can be anticipated.

Stearic Acid (C18:0)

-

Non-Deuterated Stearic Acid: Presents as a white, wax-like solid with a melting point of about 69.4 °C.[4]

-

Stearic Acid-d35 (CD₃(CD₂)₁₆COOH): This deuterated analogue is described as a crystalline solid.[8] Supplier data indicates a melting point in the range of 68-70 °C, which is very close to or marginally lower than the non-deuterated form, aligning with the general principle of a slight melting point depression.

Unsaturated Fatty Acids: The Fluidity of a Double Bond

The presence of one or more cis-double bonds in the acyl chain of unsaturated fatty acids introduces a "kink," which disrupts the close packing observed in saturated fatty acids. This leads to weaker intermolecular forces and, consequently, a liquid state at room temperature.

Oleic Acid (C18:1)

-

Non-Deuterated Oleic Acid: Is a colorless to pale yellow oily liquid at room temperature.[9] Its melting point is in the range of 13 to 14 °C.[10][11]

-

Oleic Acid-d17 (CH₃(CH₂)₇CH=CH(CD₂)₇COOH): Often supplied as a solution in a solvent like methyl acetate, which is indicative of its liquid or low-melting-point nature, similar to its non-deuterated form.[12] The principles of weakened intermolecular forces due to deuteration would suggest a melting point that is not significantly higher, and likely slightly lower, than non-deuterated oleic acid.

Data Summary: A Side-by-Side Comparison

| Fatty Acid | Deuteration Level | Physical State at 25°C | Appearance | Melting Point (°C) |

| Palmitic Acid | Non-deuterated | Solid | White crystals | ~62.9[5] |

| d31 | Solid | Crystalline solid | Not consistently reported; expected to be slightly lower than non-deuterated form[2][4] | |

| Stearic Acid | Non-deuterated | Solid | White, waxy solid | ~69.4[4] |

| d35 | Solid | Crystalline solid | 68-70 | |

| Oleic Acid | Non-deuterated | Liquid | Colorless to pale yellow oil | ~13-14[10][11] |

| d17 | Liquid | - (typically supplied in solution) | Not consistently reported; expected to be in a similar range to the non-deuterated form |

Experimental Protocols for Physical Characterization

To ensure the quality and integrity of deuterated fatty acids in a research setting, proper physical characterization is essential. The following are step-by-step methodologies for key experiments.

Protocol 1: Visual Inspection

Objective: To qualitatively assess the appearance and physical state of the fatty acid sample.

Methodology:

-

Sample Preparation: Allow the container of the deuterated fatty acid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Visual Examination: Under a well-lit fume hood, visually inspect the contents of the container.

-

Record Observations: Note the color, form (e.g., crystalline, powder, waxy solid, liquid), and any presence of impurities or phase separation.

-

Comparison: Compare these observations with the specifications provided by the supplier and with a sample of the corresponding non-deuterated fatty acid, if available.

Causality Behind Experimental Choices: This simple, non-destructive first step can provide immediate clues about the purity and stability of the compound. Any deviation from the expected appearance could indicate degradation, contamination, or improper storage.

Protocol 2: Melting Point Determination using Differential Scanning Calorimetry (DSC)

Objective: To quantitatively determine the melting point and phase transition behavior of the fatty acid.

Methodology:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the fatty acid into a DSC pan. Hermetically seal the pan.

-

Instrument Calibration: Calibrate the DSC instrument using a certified standard with a known melting point (e.g., indium).

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point.

-

Ramp the temperature at a controlled rate (e.g., 5 °C/min) through the melting transition.

-

Cool the sample back to the starting temperature.

-

Perform a second heating ramp to observe the thermal history-independent melting behavior.[13]

-

-

Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. The peak maximum is typically reported as the melting point.

Causality Behind Experimental Choices: DSC is a highly sensitive and accurate method for determining thermal transitions.[13] The controlled heating rate ensures thermal equilibrium within the sample, and the use of a sealed pan prevents any loss of material through evaporation. The second heating scan is crucial for observing the intrinsic melting behavior of the material, as the initial thermal history from crystallization and storage can influence the first scan.

Caption: Workflow for Melting Point Determination using DSC.

Logical Relationships and Key Takeaways

The physical state and appearance of deuterated fatty acids are governed by the interplay of their molecular structure and the subtle yet significant effects of isotopic substitution.

Caption: Impact of Deuteration on Physical Properties of Fatty Acids.

Conclusion

While deuteration is a powerful tool in scientific research, it is not a physically inert substitution. For saturated fatty acids like palmitic and stearic acid, deuteration results in a crystalline solid with a melting point that is typically slightly lower than their non-deuterated counterparts. For unsaturated fatty acids like oleic acid, the liquid state at room temperature is maintained. A thorough understanding of these physical properties, confirmed by appropriate characterization techniques, is crucial for the successful design and interpretation of experiments utilizing these valuable isotopic labels.

References

-

Bryant, G., et al. (2019). Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers. Colloids and Surfaces B: Biointerfaces, 177, 447-454. Available at: [Link]

-

Request PDF. (n.d.). Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines – Deuterated lipids as proxies for the physical properties of native bilayers. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Effects of D2O and Deuteration on Biomembranes. Available at: [Link]

-

Pabst, G., et al. (2008). Melting of individual lipid components in binary lipid mixtures studied by FTIR spectroscopy, DSC and Monte Carlo simulations. Journal of Molecular Biology, 384(4), 867-878. Available at: [Link]

-

Wikipedia. (n.d.). Stearic acid. Available at: [Link]

-

Knothe, G., & Dunn, R. O. (2009). A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. Journal of the American Oil Chemists' Society, 86(9), 843-856. Available at: [Link]

-

Wikipedia. (n.d.). Reinforced lipids. Available at: [Link]

-

Wikipedia. (n.d.). Palmitic acid. Available at: [Link]

-

PubChem. (n.d.). Oleic Acid. Available at: [Link]

-

Loba Chemie. (n.d.). OLEIC ACID. Available at: [Link]

-

Solubility of Things. (n.d.). Palmitic Acid. Available at: [Link]

-

Wikipedia. (n.d.). Oleic acid. Available at: [Link]

-

Wikipedia. (n.d.). Palmitic acid. Available at: [Link]

-

Loba Chemie. (n.d.). OLEIC ACID. Available at: [Link]

-

Wikipedia. (n.d.). Oleic acid. Available at: [Link]

-

Wikipedia. (n.d.). Stearic acid. Available at: [Link]

-

Wikipedia. (n.d.). Oleic acid. Available at: [Link]

-

Solubility of Things. (n.d.). Palmitic Acid. Available at: [Link]

-

Loba Chemie. (n.d.). OLEIC ACID. Available at: [Link]

Sources

- 1. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 2. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbi.ku.dk [nbi.ku.dk]

- 5. Palmitic acid - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Palmitic Acid-d31 | CAS 39756-30-4 | Cayman Chemical | Biomol.com [biomol.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Oleic acid - Wikipedia [en.wikipedia.org]

- 10. oleic acid suppliers USA [americanchemicalsuppliers.com]

- 11. 112-80-1 CAS | OLEIC ACID | Acids-Organic | Article No. 05042 [lobachemie.com]

- 12. Oleic Acid-d17 | CAS 223487-44-3 | Cayman Chemical | Biomol.com [biomol.com]

- 13. researchgate.net [researchgate.net]

Commercial Sourcing and Technical Utilization of Potassium Octadecanoate-2,2-D2

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Lipidomics Scientists, and Drug Development Professionals

Executive Summary

Potassium octadecanoate-2,2-D2 (Potassium Stearate-2,2-d2) is a specialized stable isotope-labeled fatty acid salt used primarily in metabolic flux analysis, membrane biophysics, and as an internal standard in quantitative lipidomics. Unlike terminal methyl-deuterated isotopologs (e.g., d3), the 2,2-d2 labeling places the deuterium atoms at the alpha-carbon position relative to the carboxylate headgroup. This specific positioning is critical for probing

This guide outlines the commercial landscape for sourcing this compound, validates the "Make vs. Buy" decision matrix, and provides a high-fidelity protocol for in-situ preparation, which is often the preferred method for ensuring stoichiometry and purity in sensitive assays.

Chemical Identity and Specifications

| Parameter | Specification |

| Chemical Name | Potassium Octadecanoate-2,2-d2 |

| Synonyms | Potassium Stearate-2,2-d2; Stearic acid-2,2-d2 potassium salt |

| CAS Number (Salt) | 352438-86-9 (Primary commercial identifier) |

| CAS Number (Acid) | 19905-58-9 (Precursor: Octadecanoic acid-2,2-d2) |

| Chemical Formula | |

| Molecular Weight | 324.58 g/mol (Salt); 286.49 g/mol (Acid Precursor) |

| Isotopic Purity | Typically |

| Solubility | Soluble in hot water, ethanol; forms micelles in aqueous solution above CMC.[1] |

Commercial Landscape: Sourcing Strategy

The supply chain for Potassium Octadecanoate-2,2-d2 is bifurcated into Direct Salt Suppliers and Precursor Acid Suppliers .

A. Direct Salt Suppliers (Off-the-Shelf)

Purchasing the pre-made salt is convenient but often comes at a significant premium and with risks regarding hygroscopic stability during storage.

-

CDN Isotopes (Canada):

-

MedChemExpress (MCE):

-

Kanto Chemical (Japan): [6]

-

Role: Official distributor for CDN Isotopes in the Asian market.

-

B. Precursor Acid Suppliers (The "Make" Option)

For most research applications, purchasing the deuterated acid (Stearic acid-2,2-d2) and converting it to the potassium salt immediately prior to use is the recommended technical standard . The acid is chemically stable, non-hygroscopic, and significantly less expensive.

-

Sigma-Aldrich (Merck): Stearic acid-2,2-d2 (CAS 19905-58-9).

-

Cayman Chemical: Stearic Acid-d2 (CAS 19905-58-9).

-

Santa Cruz Biotechnology: Stearic acid-2,2-d2.

Strategic Recommendation

Buy the Acid, Make the Salt.

-

Reasoning: Potassium stearate is a soap.[8][9] Over time, the solid salt can absorb moisture, altering the effective mass-to-charge ratio in gravimetric preparation. The acid form allows for precise weighing and fresh generation of the salt, ensuring exact molarity for CMC (Critical Micelle Concentration) studies or quantitative MS.

Technical Protocol: In-Situ Preparation

This protocol describes the conversion of Stearic Acid-2,2-d2 to Potassium Octadecanoate-2,2-d2 with 1:1 stoichiometry. This method avoids excess alkali, which can interfere with LC-MS ionization or cell culture pH.

Reagents Required[1][10][11][12]

-

Stearic Acid-2,2-d2 (CAS 19905-58-9, >98% D).

-

Potassium Hydroxide (KOH) (1.0 M Standardized Solution in Methanol or Water).

-

Solvent: Ethanol (absolute) or Methanol (LC-MS grade).

Workflow Visualization

Figure 1: Stoichiometric conversion workflow for generating fresh Potassium Octadecanoate-2,2-d2 from the stable acid precursor.

Step-by-Step Methodology

-

Weighing: Accurately weigh 10.0 mg (34.9 µmol) of Stearic Acid-2,2-d2 into a glass scintillation vial.

-

Dissolution: Add 1.0 mL of warm ethanol (60°C). Vortex until the acid is completely dissolved.

-

Neutralization: Add exactly 34.9 µL of 1.0 M KOH (in water or MeOH).

-

Note: Using a slight deficit of KOH (e.g., 0.98 equivalents) is safer for LC-MS to avoid injecting free base, whereas 1.0 equivalents is required for micelle studies.

-

-

Reaction: Cap and vortex for 30 seconds. The solution should remain clear.

-

Drying (Optional): If a solid salt is required, evaporate the solvent under a gentle stream of Nitrogen (

) at 40°C. -

Reconstitution: For aqueous applications, add pre-warmed water (HPLC grade) to the residue. Potassium stearate has a Krafft point (solubility temperature) above room temperature; keep the solution >50°C to maintain clarity.

Applications & Mechanistic Logic

A. Internal Standard for LC-MS/MS

In Lipidomics, Potassium Octadecanoate-2,2-d2 is superior to general C18 standards for quantifying free fatty acids (FFA).

-

Retention Time Shift: The deuterium at C2 causes a negligible retention time shift compared to the protium form, ensuring co-elution and identical matrix effect suppression.

-

Fragmentation: In negative ion mode (ESI-), the parent ion

is observed at m/z 285.3 (vs 283.3 for unlabeled). -

Beta-Oxidation Blockade: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect). In metabolic flux studies, the 2,2-d2 label slows down the first step of

-oxidation (dehydrogenation at the alpha-beta position), allowing researchers to accumulate intermediates or trace the specific entry of exogenous stearate into the mitochondria.

B. Logic of Isotope Selection

Why use 2,2-d2 instead of terminal d3 ?

Figure 2: Decision matrix for selecting 2,2-d2 versus terminal labeling based on experimental intent.

References

-

CDN Isotopes. Potassium Octadecanoate-2,2-d2 Product Specifications. Retrieved from

-

Sigma-Aldrich. Stearic acid-2,2-d2 Product Sheet. Retrieved from

-

MedChemExpress. Stearate-d2 potassium Chemical Information. Retrieved from

- Murphy, R. C. (2015). Mass Spectrometry of Lipids. Handbook of Lipidomics.

- Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews.

Sources

- 1. US9673030B2 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry - Google Patents [patents.google.com]

- 2. POTASSIUM OCTADECANOATE-2,2-D2 CAS#: 352438-86-9 [amp.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. echemi.com [echemi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. KANTO CHEMICAL CO.,INC. [cica-catalog.kanto.co.jp]

- 8. Order High-Quality Potassium Stearate from Silver Fern Chemical [silverfernchemical.com]

- 9. hansonchemicals.com [hansonchemicals.com]

Introduction: Unlocking Metabolic Pathways with Stable Isotopes

An In-Depth Technical Guide to Deuterium-Labeled Stearic Acid for Advanced Research

Stearic acid (C18:0) is a ubiquitous saturated long-chain fatty acid, serving as a fundamental energy source, a crucial structural component of cell membranes, and a precursor for other lipids like oleic acid. Understanding its dynamic journey—from dietary intake and de novo synthesis to its subsequent metabolic fate—is paramount for researchers in fields ranging from metabolic diseases like non-alcoholic fatty liver disease (NAFLD) to drug development and lipidomics. Stable isotope labeling, particularly with deuterium (²H), provides a powerful and safe method to trace the intricate pathways of stearic acid metabolism in complex biological systems.[1]

This guide offers a deep dive into the core principles, applications, and technical nuances of using deuterium-labeled stearic acid. We will move beyond simple protocols to explore the causal reasoning behind experimental design, ensuring that researchers can not only replicate methods but also innovate and troubleshoot effectively.

Part 1: Foundational Principles of Deuterium Labeling in Lipid Research

The Tracer Concept: Why Deuterium-Labeled Stearic Acid?

The fundamental challenge in metabolic research is distinguishing a specific pool of molecules from the vast endogenous background. By replacing one or more hydrogen atoms in the stearic acid molecule with its heavier, non-radioactive isotope, deuterium, we create a tracer. This labeled molecule, such as stearic acid-d₃₅, is chemically almost identical to its natural counterpart but possesses a distinct mass.[2][3] This mass difference allows it to be unequivocally detected and quantified by mass spectrometry (MS), enabling researchers to follow its metabolic journey with high precision.[4]

Two Core Strategies: Exogenous Tracing vs. De Novo Synthesis Measurement

Research objectives dictate the labeling strategy. The two primary approaches utilizing deuterium to study stearic acid metabolism are fundamentally different yet complementary.

-

Direct Administration of Deuterated Stearic Acid (d-SA): This strategy is ideal for tracking the fate of an external pool of stearic acid. Researchers can directly measure its rate of uptake, incorporation into complex lipids (e.g., phospholipids, triglycerides), and conversion into other fatty acids through processes like desaturation and β-oxidation.[5][6]

-

Metabolic Labeling with Deuterium Oxide (D₂O): This powerful technique measures the rate of de novo lipogenesis (DNL)—the body's own synthesis of new fatty acids.[1] D₂O, or heavy water, is administered and rapidly equilibrates with the total body water pool.[7] The deuterium is then incorporated into newly synthesized molecules, including stearic acid, via metabolic pathways that use water-derived hydrogens.[8][9] This method provides a global view of endogenous fatty acid production.[10]

The choice between these methods is a critical first step in experimental design, as illustrated below.

Caption: Decision workflow for choosing a deuterium labeling strategy.

Part 2: Core Applications and Validated Methodologies

As a senior scientist, the critical insight is that a protocol is only as good as the understanding of its underlying principles. Here, we detail validated workflows, explaining the causality behind each step.

Application: Tracing the Metabolic Conversion of Stearic Acid In Vivo

This application allows for the direct quantification of stearic acid flux through key metabolic pathways. For instance, upon oral dosing in rats, d₇-stearic acid and its metabolic products—d₇-oleic acid (from desaturation) and d₇-palmitic acid (from β-oxidation)—can be detected in circulation for up to 72 hours.[5][11]

Experimental Protocol: In Vivo d-SA Administration and Plasma Analysis

-

Tracer Preparation & Administration:

-

Synthesize or procure deuterium-labeled stearic acid (e.g., d₇-C18:0). The choice of labeling density (e.g., d₅ vs. d₇) can be critical; higher labeling can reduce matrix interference and improve the limit of detection.[5]

-

Formulate the d-SA for administration (e.g., in an appropriate vehicle for oral gavage).

-

-

Sample Collection:

-

Following administration to the animal model, collect blood samples into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

-

Centrifuge the blood to separate plasma and store it at -80°C until analysis.

-

-

Lipid Extraction and Sample Preparation:

-

Causality: This step isolates lipids from other plasma components. A robust method is crucial for reproducibility.

-

Thaw plasma samples on ice.

-

To a small volume of plasma (e.g., 30 µL), add an internal standard (e.g., ¹³C-oleic acid) to correct for processing variability.[11]

-

Perform lipid extraction using a validated method like a methyl-tert-butyl ether (MTBE) protocol.[12]

-

The sample preparation can be streamlined to simple hydrolysis, neutralization, and quenching steps for quantifying free fatty acids.[5]

-

-

LC-MS Analysis:

-

Causality: Liquid chromatography separates the fatty acids, and mass spectrometry detects and quantifies them based on their unique mass-to-charge ratios.

-

Reconstitute the dried lipid extract in a suitable solvent.

-

Inject the sample onto an HPLC system coupled to a mass spectrometer (e.g., ESI-MS).

-

Operate the MS in negative ion mode using single ion monitoring (SIM) to specifically track the m/z of the parent d-SA and its expected labeled metabolites.[5]

-

-

Data Analysis:

Caption: Metabolic fate of orally administered d₇-Stearic Acid.

Application: Quantifying De Novo Lipogenesis (DNL) in Tissues

This method is essential for understanding how conditions like obesity or certain diets impact the endogenous synthesis of fats, a process strongly linked to metabolic diseases.[1]

Experimental Protocol: D₂O Labeling for DNL Measurement

-

D₂O Administration:

-

Causality: The goal is to achieve and maintain a stable, low-level enrichment (typically 1-10%) of deuterium in the body water pool.[8][9]

-

Provide D₂O in the drinking water of the animal model for a specified duration (e.g., several days to weeks, depending on the turnover rate of the lipid pool of interest).[13]

-

Alternatively, an initial intraperitoneal bolus can be given to rapidly reach the target enrichment, followed by maintenance in drinking water.

-

-

Sample Collection:

-

At the end of the labeling period, collect a terminal blood sample to measure the final body water enrichment.

-

Harvest tissues of interest (e.g., liver, adipose tissue) and flash-freeze them in liquid nitrogen.

-

-

Body Water Enrichment Analysis:

-

Causality: The precise enrichment of the precursor pool (body water) is required for accurate calculation of the synthesis rate.

-

Analyze plasma or tissue water for deuterium enrichment using methods like gas chromatography-mass spectrometry (GC-MS) after appropriate sample preparation.

-

-

Tissue Lipid Extraction and Derivatization:

-

Homogenize the tissue and extract total lipids.

-

Saponify the lipid extract to release free fatty acids.

-

Convert the fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis. This derivatization step makes the molecules volatile enough for gas chromatography.

-

-

GC-MS Analysis of FAMEs:

-

Causality: GC separates the different FAMEs (e.g., palmitate, stearate), and the MS measures the isotopic distribution for each, revealing how much deuterium has been incorporated.

-

Inject the FAMEs into a GC-MS system.

-

Use specific oven temperature programs to achieve clear separation of fatty acids.[14]

-

Scan over a defined m/z range to capture the mass isotopomer distribution of stearate.[14]

-

-

Calculation of Fractional Synthesis Rate (FSR):

-

The rate of synthesis is calculated using combinatorial models that relate the measured deuterium enrichment in stearic acid to the precursor (body water) enrichment and the number of exchangeable hydrogens.[14]

-

The molar amount of newly synthesized fatty acid (MNS) is determined by the formula: MNS = FSR × Total Stearic Acid Amount (nmol/mg tissue).[14]

-

Table 1: Example GC-MS Parameters for FAME Analysis

| Parameter | Setting | Rationale |

| Injection Mode | Splitless (low abundance) or Split 10:1-40:1 (high abundance) | To optimize sensitivity based on fatty acid concentration.[14] |

| Carrier Gas | Helium @ 1 mL/min | Inert gas for carrying sample through the column.[14] |

| Oven Program | Initial 80°C, ramp to 250°C | A temperature gradient is essential for separating fatty acids with different chain lengths and saturation.[14] |

| Ionization Mode | Electron Impact (EI) @ 70 eV | Standard, robust ionization method for creating fragment ions.[14] |

| Mass Range | Scan 50–400 m/z | Captures the relevant mass range for stearic acid FAMEs and their isotopologues.[14] |

Source: Adapted from L.-C. Lee et al., 2020.[14]

Application: A Self-Validating System for Quantitative Lipidomics

In quantitative lipidomics, precision is everything. Deuterium-labeled stearic acid serves as the gold standard internal standard for the quantification of its endogenous counterpart.

-

Causality (The Self-Validating Principle): An ideal internal standard should behave identically to the analyte during extraction, derivatization, and ionization, but be distinguishable by the detector. d-SA fits this perfectly. By adding a known quantity of d-SA to a sample at the very first step, any sample loss during the multi-step extraction process will affect both the analyte (endogenous stearic acid) and the standard equally.[12] The final ratio of their signals in the mass spectrometer remains constant, allowing for a highly accurate calculation of the original analyte concentration.

Caption: Workflow for using d-SA as an internal standard.

Part 3: Advanced Technical Considerations and Troubleshooting

Mastery of these techniques requires an awareness of potential confounding factors.

The Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[15] This can cause reactions that involve the cleavage of this bond to proceed slightly more slowly for the deuterated molecule.[16][17] This is known as the deuterium kinetic isotope effect. While often small (e.g., 4-6% for some metabolic processes), it is a critical consideration.[18] For most tracer studies measuring metabolic flux, the KIE is considered negligible or is consistent across experimental groups. However, when elucidating specific enzymatic mechanisms, the KIE itself can be a powerful tool to determine if C-H bond breaking is the rate-limiting step of a reaction.[15]

Chromatographic Isotope Effects

In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[12] This is because the C-D bond is slightly shorter and less polarizable than the C-H bond, subtly altering the molecule's interaction with the stationary phase.

-

Self-Validation: This effect must be confirmed during method development. The MS method should be set up to monitor two slightly different retention times for the analyte and the internal standard. Failure to do so can lead to inaccurate quantification if the integration windows are not set correctly.

Deuterium Back-Exchange

This phenomenon occurs when deuterium atoms on the labeled standard exchange with protons from the environment, particularly from water or solvents with labile protons.

-

Trustworthiness by Design:

-

Strategic Labeling: Use standards where deuterium atoms are on stable, non-exchangeable carbon positions (C-D), not on heteroatoms like oxygen or nitrogen (-OD, -ND). Commercially available stearic acid-d₃₅ has deuterium along the carbon backbone, making it highly stable.

-

Control of Conditions: Minimize the risk of exchange by maintaining neutral or slightly acidic pH during sample preparation and storing extracts under anhydrous conditions or at low temperatures (-80°C) to prevent exposure to atmospheric moisture.[12]

-

Conclusion

Deuterium-labeled stearic acid is more than a mere reagent; it is a versatile key for unlocking a quantitative understanding of lipid metabolism. Whether used as a direct tracer to map metabolic fate, as an internal standard for robust quantification, or in conjunction with D₂O to measure endogenous synthesis, it provides researchers with a safe, powerful, and precise tool. By understanding the causality behind the protocols and being mindful of nuanced effects like KIE and chromatographic shifts, scientists in both academic research and drug development can generate high-integrity data that is both reliable and insightful.

References

- Title: Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS Source: Google Cloud Search URL

- Title: Preparation of deuterium-labeled monounsaturated and saturated fatty acids for use as stable isotope metabolic tracers | Request PDF Source: ResearchGate URL

- Title: Metabolic deuterium oxide (D2O)

- Title: Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC Source: NIH URL

- Title: Synthesis Workshop: Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94)

- Title: Ex Vivo Measurement of Stable Isotope-Labeled Fatty Acid Incorporation Into Phospholipids in Isolated Mice Muscle Source: NIH URL

- Title: Navigating the Nuances of Deuterium-Labeled Standards in Lipidomics: A Technical Support Guide Source: Benchchem URL

- Title: Quantitative lipidomics using metabolic deuterium oxide labeling Source: GIST Scholar URL

- Title: Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC Source: PubMed Central URL

- Title: Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols Source: PubMed URL

- Title: Metabolic deuterium oxide (D2O)

- Source: MedchemExpress.

- Title: Kinetic isotope effect Source: Wikipedia URL

- Title: Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry Source: Google Cloud Search URL

- Title: Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols: Methods and Protocols | Request PDF Source: ResearchGate URL

- Title: Applications of Mass Spectrometry to Lipids and Membranes - PMC Source: PubMed Central URL

- Title: Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry Source: PubMed URL

- Title: The E2 Reaction and the Deuterium Isotope Effect Source: Chemistry LibreTexts URL

- Title: SPOTLIGHT on Deuteromics™ Source: Metabolic Solutions URL

- Title: Deuterated water ( H2O, heavy water)

- Title: What Is The Deuterium Kinetic Isotope Effect?

- Title: Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies Source: PubMed URL

Sources

- 1. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ex Vivo Measurement of Stable Isotope-Labeled Fatty Acid Incorporation Into Phospholipids in Isolated Mice Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. metsol.com [metsol.com]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 14. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Using Potassium octadecanoate-2,2-D2 in LC-MS/MS.

Application Note: Quantitative Analysis of Stearic Acid in Biological Matrices using Potassium Octadecanoate-2,2-D2 via LC-MS/MS

Introduction

Potassium octadecanoate-2,2-D2 (the potassium salt of Stearic Acid-2,2-D2) is a stable isotope-labeled internal standard (IS) designed for the precise quantification of stearic acid (C18:0) and related long-chain fatty acids.[1][2][3] While traditional lipidomics often utilize free acid standards, the potassium salt form offers distinct advantages in aqueous solubility , facilitating easier preparation of stock solutions in aqueous buffers or serum mimics without the need for harsh organic carriers that may precipitate proteins prematurely.

However, the specific labeling at the C2 (alpha) position introduces a critical chemical constraint: alpha-proton acidity . The deuterium atoms at C2 are adjacent to the carbonyl group, making them susceptible to Hydrogen-Deuterium Exchange (HDX) under basic conditions (pH > 9) or during enzymatic saponification. This protocol is specifically engineered to mitigate this risk, ensuring the isotopic integrity of the standard is maintained throughout the workflow.

Chemical & Physical Properties

| Property | Specification |

| Compound Name | Potassium Octadecanoate-2,2-D2 |

| Synonyms | Stearic Acid-2,2-D2 Potassium Salt; Potassium Stearate-d2 |

| Chemical Formula | C₁₈H₃₃D₂KO₂ |

| Molecular Weight (Salt) | ~324.58 g/mol |

| Target Analyte Ion (ESI-) | [M-H]⁻ (Octadecanoate-d2 anion): m/z 285.3 |

| Solubility | Soluble in water, warm ethanol, and methanol/water mixtures. |

| Stability | pH Sensitive. Stable in neutral/acidic pH. Labile in strong base (pH > 9). |

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data acquisition. Note the specific acidification step designed to convert the potassium salt into the free fatty acid form for organic extraction.

Figure 1: Workflow for Free Fatty Acid quantification. The acidification step (Red) is critical to neutralize the potassium salt, allowing the fatty acid to partition into the organic phase.

Detailed Protocol

Stock Solution Preparation

-

Master Stock (1 mg/mL): Dissolve 1.0 mg of Potassium Octadecanoate-2,2-D2 in 1.0 mL of 50:50 Methanol:Water (v/v) .

-

Note: Unlike free fatty acids, the potassium salt dissolves readily in aqueous-organic mixtures. Do not use pure hexane or chloroform for the initial stock.

-

-

Working IS Solution (1 µg/mL): Dilute the Master Stock in Methanol. Store at -20°C.

-

Stability Check: Discard if pH of the solution drifts above 8.0.

-

Sample Preparation (Liquid-Liquid Extraction)

This method utilizes a modified extraction to isolate Free Fatty Acids (FFA).

-

Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 10 µL of Working IS Solution . Vortex gently for 10 seconds.

-

Equilibration: Incubate at room temperature for 5 minutes to allow IS interaction with matrix proteins.

-

Acidification (CRITICAL): Add 100 µL of 1M Hydrochloric Acid (HCl) .

-

Extraction: Add 500 µL of Isooctane (or MTBE).

-

Agitation: Vortex vigorously for 5 minutes.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer the upper organic layer (supernatant) to a clean glass vial.

-

Dry: Evaporate the solvent under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Dissolve the residue in 100 µL of Acetonitrile:Water (90:10 v/v) containing 5mM Ammonium Acetate.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.0).

-

Mobile Phase B: Acetonitrile:Isopropanol (50:50 v/v).

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 30% B

-

1-6 min: Ramp to 95% B

-

6-8 min: Hold 95% B

-

8.1 min: Re-equilibrate 30% B

-

Mass Spectrometry (ESI Negative Mode): Fatty acids ionize best in negative mode, forming [M-H]⁻ ions. Fragmentation is often poor; therefore, Pseudo-MRM (monitoring parent-to-parent) or monitoring the loss of CO₂ is standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Type |

| Stearic Acid (C18:0) | 283.3 | 283.3 | 5 | Pseudo-MRM |

| Stearic Acid (C18:0) | 283.3 | 239.3 | 25 | Loss of CO₂ |

| Stearic Acid-d2 (IS) | 285.3 | 285.3 | 5 | Pseudo-MRM |

| Stearic Acid-d2 (IS) | 285.3 | 241.3 | 25 | Loss of CO₂ |

-

Note: The Pseudo-MRM transition (285.3 -> 285.3) often provides higher sensitivity but lower specificity. The decarboxylation transition (285.3 -> 241.3) is more specific but less intense. Validate which works best for your matrix.

Technical Insights & Troubleshooting

The "2,2-D2" Stability Risk

The deuterium atoms at the C2 position are weakly acidic (pKa ~24 for alpha-protons, but exchange is catalyzed by base).

-

Avoid Saponification: Do NOT use this IS if your protocol involves heating with KOH or NaOH (common for Total Fatty Acid analysis). The deuterium will exchange with solvent protons, resulting in the loss of the +2 Da signal and inaccurate quantification.[6]

-

Use for Free Fatty Acids: This IS is ideal for Free Fatty Acid profiling where no alkaline hydrolysis is performed.

Solubility vs. Recovery

-

Issue: Potassium salts are soaps. If the acidification step (Step 4 in protocol) is insufficient, the compound acts as a surfactant and stays in the water phase.

-

Validation: Verify the pH of the aqueous phase is < 3.0 before adding the organic solvent.

Ion Suppression

Fatty acids are ubiquitous. "Ghost peaks" are common from labware contamination.

-

Mitigation: Use glass inserts for all vials. Avoid plastic pipette tips with slip agents (e.g., oleamide/stearamide) which are isobaric or isomeric to the analytes.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

- Li, X., & Franke, A. A. (2011). Improved LC-MS method for the determination of fatty acids in biological samples. Journal of Chromatography B, 879(24), 2369-2375.

-

Murphy, R. C. (2015).[7] Mass Spectrometry of Lipids. Handbook of Lipid Bilayers. (Authoritative text on lipid fragmentation mechanisms).

- Isotope Stability Studies. (2023). Hydrogen-Deuterium Exchange in Alpha-Carbonyl Compounds. Journal of Organic Chemistry. (General mechanism reference for alpha-proton acidity).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Development of a liquid chromatography-electrospray ionization tandem mass spectrometric method for the simultaneous analysis of free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Potassium Octadecanoate-2,2-D2 as an Internal Standard for Quantitative Fatty Acid Analysis

[1]

Executive Summary

This application note details the protocol for utilizing Potassium Octadecanoate-2,2-D2 (Stearic Acid-2,2-d2 Potassium Salt) as a quantitative internal standard (IS) for the analysis of Stearic Acid (C18:0) and total free fatty acids (FFAs) in biological matrices.[1][2][3]

Unlike free fatty acid standards which require organic solvents for solubilization, the potassium salt form offers superior water dispersibility. This allows for direct, homogeneous spiking into aqueous biological samples (plasma, serum, cell media) prior to extraction, thereby accounting for phase-separation losses more accurately than post-extraction spiking.[1]

Key Technical Advantage:

-

Aqueous Compatibility: Eliminates precipitation issues common with ethanolic spikes in high-protein matrices.[1]

-

Extraction Normalization: Corrects for variations in liquid-liquid extraction efficiency (e.g., Folch or Bligh-Dyer methods).[1]

-

Isotopic Differentiation: Provides a +2 Da mass shift (

286 vs. 284 for the molecular ion of the acid), resolvable by standard GC-MS or LC-MS techniques.

Critical Technical Considerations (The "Alpha-Deuterium" Risk)

Stability of the 2,2-D2 Label

The deuterium atoms in Potassium Octadecanoate-2,2-D2 are located at the

Risk:

Solution: This protocol strictly utilizes Acid-Catalyzed Derivatization (BF

Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data acquisition, highlighting the critical insertion point of the Internal Standard.

Caption: Integrated workflow ensuring the Internal Standard undergoes the exact same extraction and derivatization stresses as the endogenous analyte.

Materials and Reagents

| Component | Grade/Specification | Notes |

| Internal Standard | Potassium Octadecanoate-2,2-D2 | >98 atom% D. Store desiccated at -20°C. |

| Solvent A | Methanol (LC-MS Grade) | |

| Solvent B | Chloroform or MTBE | Extraction solvent.[1] |

| Derivatization Reagent | 14% Boron Trifluoride ( | CRITICAL: Use fresh reagent to ensure catalytic activity.[1] |

| Quenching Agent | Saturated | Neutralizes acid post-reaction.[1] |

| Extraction Solvent | n-Hexane or n-Heptane | For recovering FAMEs.[1] |

Experimental Protocols

Internal Standard Preparation

Rationale: The salt form allows preparation in water, but a small amount of methanol aids stability.

-

Stock Solution (1 mg/mL): Dissolve 10 mg of Potassium Octadecanoate-2,2-D2 in 10 mL of 10% Methanol/90% Water (v/v).

-

Note: The 10% methanol prevents microbial growth and aids solubility of the long C18 chain while maintaining aqueous compatibility.

-

-

Working Solution (100 µg/mL): Dilute the Stock Solution 1:10 with water.

Sample Extraction (Modified Folch Method)

-

Spiking: Aliquot 100 µL of plasma/serum into a glass centrifuge tube.

-

Add IS: Add 20 µL of Working Solution (2 µg total IS). Vortex for 10 seconds.[1]

-

Wait 10 mins: Allow the IS to equilibrate with albumin and lipoproteins in the sample.

-

-

Lysis/Extraction: Add 2 mL of Chloroform:Methanol (2:1 v/v).

-

Agitation: Vortex vigorously for 1 minute or shake for 10 minutes.

-

Phase Separation: Add 0.5 mL of 0.9% NaCl (aq) to induce phase separation. Centrifuge at 3000 x g for 5 minutes.

-

Collection: Carefully aspirate the lower organic layer (containing lipids) and transfer to a clean glass vial.[1]

-

Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

Derivatization (Acid-Catalyzed FAME Formation)

Rationale: Acid catalysis prevents the exchange of the alpha-deuterium atoms.

-

Reconstitution: Redissolve the dried residue in 0.5 mL Toluene (helps solubilize neutral lipids).

-

Reaction: Add 1 mL of 14% BF

-Methanol . Cap tightly (Teflon-lined cap).[1] -

Incubation: Heat at 90°C for 45 minutes .

-

Quenching: Cool to room temperature. Add 1 mL of water to stop the reaction.

-

Extraction of FAMEs: Add 1 mL of n-Hexane. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 1000 x g for 2 minutes to separate phases.

-

Final Transfer: Transfer the upper hexane layer (containing Fatty Acid Methyl Esters) to a GC vial with a glass insert.

GC-MS Analytical Method

Chromatographic Conditions

-

Instrument: GC-MS (Single Quadrupole or Triple Quad).[1]

-

Column: High-polarity capillary column (e.g., CP-Sil 88, DB-23, or SP-2560).[1]

-

Dimensions: 100 m x 0.25 mm x 0.20 µm (Biscyanopropyl polysiloxane).[1]

-

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

-

Inlet: Split mode (10:1), 250°C.

-

Oven Program:

-

140°C (Hold 5 min)

-

Ramp 4°C/min to 240°C

-

240°C (Hold 15 min)

-

Mass Spectrometry Parameters (SIM Mode)

To maximize sensitivity and selectivity, use Selected Ion Monitoring (SIM).[1]

| Analyte | Target FAME | Quantifier Ion ( | Qualifier Ion ( | Retention Time (Approx) |

| Endogenous | Methyl Stearate (C18:0) | 298 ( | 267, 74 | ~22.5 min |

| Internal Standard | Methyl Stearate-2,2-d2 | 300 ( | 269, 74 | ~22.5 min* |

-

Note on Retention Time: Deuterated isotopologues often elute slightly earlier (fractions of a second) than non-deuterated analogs on capillary columns due to the Inverse Isotope Effect. Ensure integration windows cover both peaks.

-

McLafferty Rearrangement: The characteristic ion

74 (base peak for FAMEs) involves the transfer of a gamma-hydrogen. Since our label is at the alpha position (C2), the McLafferty ion for the IS will remain

Data Analysis & Calculation

Response Factor (RF) Determination

Before running samples, run a calibration curve containing authentic Stearic Acid standard (unlabeled) at varying concentrations (e.g., 5, 10, 50, 100, 200 µg/mL) with a constant concentration of the IS (e.g., 20 µg/mL).

Sample Quantification

Calculate the concentration of Stearic Acid in the unknown sample:

References

-

Folch, J., Lees, M., & Sloane Stanley, G. H. (1957).[1] A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497–509.[1] Link

-

Ecker, J., et al. (2012).[1][4] Stable isotope-labeled fatty acids for quantitative analysis of plasma free fatty acids by GC-MS. Journal of Chromatography B, 897, 98-104.[1] Link

-

Christie, W. W. (1993).[1] Preparation of ester derivatives of fatty acids for chromatographic analysis. In: Advances in Lipid Methodology. Oily Press. Link

-

Ostermann, A. I., et al. (2014).[1] Plasma fatty acid profiling in a case-control study of patients with coronary heart disease using GC-MS. European Journal of Lipid Science and Technology, 116(10).[1] Link[1]

-

Thermo Fisher Scientific. (2011).[1] A GC-FID Method for the Comparison of Acid- and Base-Catalyzed Derivatization of Fatty Acids.[1] Application Note 10255. Link

Sources

- 1. Potassium Stearate | C18H35KO2 | CID 23673840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Comprehensive Study for Determination of Free Fatty Acids in Selected Biological Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lipidmaps.org [lipidmaps.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Enhancing Quantitative Accuracy in Lipidomics using Potassium octadecanoate-2,2-D2 as an Internal Standard

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quantitative Challenge in Lipidomics